WAY-267464

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

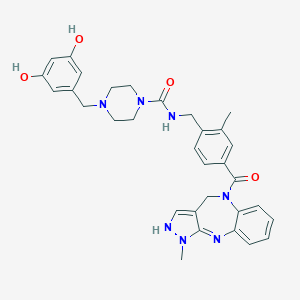

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N7O4/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPGRFRXZNLZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433044 | |

| Record name | 4-[(3,5-Dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847375-16-0 | |

| Record name | N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-4-[(3,5-dihydroxyphenyl)methyl]-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847375-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-267464 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847375160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,5-Dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-267464 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXL55X3DKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-267464: A Dual-Action Ligand at Oxytocin and Vasopressin V1A Receptors

An In-depth Technical Guide on the Mechanism of Action of WAY-267464 for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a non-peptide small molecule that was initially developed as a selective agonist for the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor critically involved in social bonding, trust, and anxiety modulation. However, subsequent and more comprehensive pharmacological profiling has revealed a more complex mechanism of action. This compound acts as a weak partial agonist at the oxytocin receptor while simultaneously exhibiting potent antagonist activity at the vasopressin V1A receptor (V1aR). This dual activity is crucial for interpreting its physiological and behavioral effects, which include anxiolytic-like properties and modulation of social behaviors. This document provides a detailed technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the experimental methodologies used to characterize it.

Receptor Pharmacology: A Tale of Two Receptors

The defining characteristic of this compound's mechanism of action is its interaction with two closely related G-protein coupled receptors: the oxytocin receptor (OTR) and the vasopressin V1A receptor (V1aR). While initially pursued as a selective OTR agonist, it is now understood to be a compound with a dual and opposing pharmacological profile at these two receptors.[1][2][3]

Agonism at the Oxytocin Receptor (OTR)

This compound exhibits partial agonist activity at the human and rodent OTR.[1] This means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, oxytocin. Its potency as an OTR agonist is considered to be in the nanomolar range.

Antagonism at the Vasopressin V1A Receptor (V1aR)

Contradicting early reports, this compound has been demonstrated to be a potent antagonist of the vasopressin V1A receptor.[1][2] It binds to the V1aR with high affinity and blocks the action of the endogenous ligand, arginine vasopressin (AVP). This antagonistic activity is a significant component of its overall pharmacological profile and contributes to its observed in vivo effects. In fact, some studies have shown that this compound has a higher binding affinity for the V1aR than for the OTR.[4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro studies, providing a comparative view of the binding affinities (Ki), and functional potencies (EC50 for agonists, Kb for antagonists) of this compound at human and rodent oxytocin and vasopressin V1A receptors.

Table 1: Binding Affinity (Ki) of this compound at Human and Rodent Receptors

| Receptor | Species | Ki (nM) | Reference |

| Oxytocin Receptor (OTR) | Human | 58.4 | |

| Oxytocin Receptor (OTR) | Human | 978 | [4] |

| Vasopressin V1A Receptor (V1aR) | Human | 73 | [1] |

| Vasopressin V1A Receptor (V1aR) | Mouse | 278 | [1] |

| Vasopressin V1A Receptor (V1aR) | Rat | 113 | [4] |

Table 2: Functional Activity (EC50/Kb) of this compound at Human and Rodent Receptors

| Receptor | Species | Activity | Value (nM) | Efficacy | Reference |

| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 44 | 77% | [1] |

| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 881 | Weak | [4] |

| Vasopressin V1A Receptor (V1aR) | Human | Antagonist (Kb) | 78 | - | [1] |

| Vasopressin V1A Receptor (V1aR) | Mouse | Antagonist (Kb) | 97 | - | [1] |

Signaling Pathways

Both the oxytocin and vasopressin V1A receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[5][6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to a variety of cellular responses.

This compound-Mediated OTR Signaling

As a partial agonist at the OTR, this compound initiates the Gαq/11-PLC-IP3/DAG signaling cascade, albeit to a lesser extent than oxytocin. This leads to a moderate increase in intracellular calcium levels and activation of downstream effectors.

This compound-Mediated V1aR Blockade

As an antagonist at the V1aR, this compound binds to the receptor but does not activate it. Instead, it prevents the endogenous ligand, arginine vasopressin (AVP), from binding and initiating the Gαq/11-PLC-IP3/DAG signaling cascade. This effectively blocks the physiological effects of AVP mediated through the V1aR.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]oxytocin for OTR, [3H]vasopressin for V1aR) is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding to the receptor.

-

Methodology:

-

Cell membranes from HEK293 cells stably expressing the human or rodent OTR or V1aR are prepared.

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

-

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or Kb).

-

Principle: This assay measures the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by that pathway. For OTR and V1aR, which couple to Gαq, the nuclear factor of activated T-cells (NFAT) response element is often used.

-

Methodology:

-

HEK293 cells are co-transfected with the receptor of interest (OTR or V1aR) and a plasmid containing the luciferase gene downstream of the NFAT response element.

-

The cells are then treated with varying concentrations of this compound (to determine agonist activity) or with a fixed concentration of the endogenous agonist (oxytocin or AVP) in the presence of varying concentrations of this compound (to determine antagonist activity).

-

After an incubation period, the cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of the signaling pathway, is measured using a luminometer.[4]

-

-

Principle: This assay directly measures the increase in intracellular calcium concentration that occurs upon activation of Gαq-coupled receptors.

-

Methodology:

-

Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

This compound is added to the cells, and the change in fluorescence intensity is monitored in real-time using an instrument like the Fluorometric Imaging Plate Reader (FLIPR).

-

An increase in fluorescence indicates an increase in intracellular calcium and thus agonist activity. The potency (EC50) can be determined from the dose-response curve. To assess antagonist activity, cells are pre-incubated with this compound before the addition of the endogenous agonist.

-

Functional Implications of the Dual Mechanism of Action

The dual activity of this compound as an OTR partial agonist and a V1aR antagonist has significant implications for its in vivo effects.

-

Anxiolytic-like Effects: The anxiolytic properties of this compound are likely mediated by its agonist activity at the OTR, which is known to have calming and stress-reducing effects.[4]

-

Social Behavior: The effects of this compound on social behavior are more complex. While OTR activation generally promotes pro-social behaviors, V1aR antagonism can also influence social interactions. For example, this compound has been shown to impair social recognition memory in rats, an effect attributed to its V1aR antagonist action.[2][7] This highlights the importance of considering both receptor interactions when evaluating the behavioral outcomes of this compound.

Conclusion

This compound is a pharmacologically complex molecule with a dual mechanism of action, acting as a partial agonist at the oxytocin receptor and a potent antagonist at the vasopressin V1A receptor. This dual activity is essential for a comprehensive understanding of its biological effects. For researchers and drug development professionals, it is crucial to consider both aspects of its pharmacology when designing experiments and interpreting data. The information presented in this guide provides a detailed technical foundation for future research and development involving this compound and other dual-target ligands in the oxytocin/vasopressin system.

References

- 1. researchgate.net [researchgate.net]

- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Oxytocin Receptor Binding Affinity of WAY-267464

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WAY-267464, a non-peptide agonist of the oxytocin (B344502) receptor (OTR). Initially developed for its potential therapeutic applications in psychiatric disorders such as anxiety, its pharmacological profile has been a subject of detailed investigation.[1] This guide synthesizes key findings on its binding affinity, functional activity, and the experimental methodologies used for its characterization. It also addresses the compound's complex cross-reactivity with vasopressin receptors, a critical consideration for its use in research and development.

Quantitative Binding Affinity and Functional Activity

This compound was first identified as a high-affinity, potent, and selective agonist for the oxytocin receptor.[1][2] However, subsequent research has revealed a more complex pharmacological profile, with significant activity at the vasopressin 1a receptor (V1aR).[3][4] The data presented below summarizes findings from various in vitro studies, highlighting the discrepancies and providing a comprehensive view of the compound's receptor interactions.

Table 1: Receptor Binding Affinity (Ki) of this compound and Endogenous Oxytocin

| Compound | Receptor | Species | Ki (nM) | Source(s) |

| This compound | Oxytocin (OTR) | Human | 58.4 | |

| Oxytocin (OTR) | Human | 978 | [5][6] | |

| Vasopressin V1a (V1aR) | Human | 73 | [7] | |

| Vasopressin V1a (V1aR) | Human | 113 | [5][6] | |

| Vasopressin V1a (V1aR) | Mouse | 278 | [7] | |

| Oxytocin | Oxytocin (OTR) | Human | 1.0 | [5][6] |

| Vasopressin V1a (V1aR) | Human | 503 | [5][6] |

Note: A lower Ki value indicates higher binding affinity.

Table 2: Functional Activity (EC50 / Kb) and Efficacy of this compound

| Compound | Receptor | Species | Activity Type | EC50 / Kb (nM) | % Efficacy (vs. OT) | Source(s) |

| This compound | Oxytocin (OTR) | Human | Agonist | 44 | 77% | [7] |

| Oxytocin (OTR) | Human | Agonist | 61 | 87% | [7] | |

| Oxytocin (OTR) | Human | Agonist | 881 | - | [5][6] | |

| Vasopressin V1a (V1aR) | Human | Antagonist | Kb = 78 | N/A | [7] | |

| Vasopressin V1a (V1aR) | Mouse | Antagonist | Kb = 97 | N/A | [7] | |

| Vasopressin V1a (V1aR) | Human | Agonist | No response up to 100 µM | N/A | [5] | |

| Oxytocin | Oxytocin (OTR) | Human | Agonist | 3.0 | 100% | [7] |

| Oxytocin (OTR) | Human | Agonist | 9.0 | - | [5][6] | |

| Vasopressin V1a (V1aR) | Human | Agonist | 59.7 | - | [5][6] |

Note: EC50 represents the half-maximal effective concentration for agonists. Kb represents the equilibrium dissociation constant for antagonists.

The data reveals a notable contradiction in the literature. While some studies report this compound as a potent OTR agonist, others find it has relatively weak affinity and potency at the OTR, but higher affinity for the V1aR, where it acts as an antagonist.[4][5][6][7] This dual action as an OTR agonist and a V1aR antagonist is a critical characteristic that may underlie some of its observed in vivo effects.[8]

Experimental Protocols

The characterization of this compound's binding affinity and functional activity has been accomplished through several key in vitro assays.

2.1. Radioligand Competition Binding Assays

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Cell Preparations: Assays typically utilize membrane preparations from cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to stably express the human oxytocin or vasopressin V1a receptors.[5]

-

Radioligands: Tritiated ([³H]) versions of high-affinity ligands are used. For example, [³H]oxytocin is used for the OTR and [³H]vasopressin for the V1aR.[5]

-

Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Analysis: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured, and the data are used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2.2. Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, determining a compound's potency (EC50) and efficacy as an agonist or its potency as an antagonist (Kb).

-

Calcium Flux Assays (FLIPR): The OTR is a Gαq-coupled receptor, and its activation leads to an increase in intracellular calcium.[9] Fluorometric Imaging Plate Reader (FLIPR) assays use calcium-sensitive fluorescent dyes to measure these changes in real-time in receptor-expressing cell lines. This allows for the determination of agonist EC50 values and efficacy.[7]

-

Luciferase Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene, such as luciferase. For Gαq-coupled receptors, the signaling pathway activates transcription factors like the Nuclear Factor of Activated T-cells (NFAT).[5] Cells are engineered to contain an NFAT-luciferase reporter construct. Agonist stimulation leads to light production, which can be quantified to determine EC50 values.[5][6]

-

IP1 Accumulation Assays: Activation of the Gαq pathway leads to the hydrolysis of PIP2, ultimately producing inositol (B14025) monophosphate (IP1).[4] Measuring the accumulation of IP1 provides a direct readout of Gαq pathway activation and is used to determine agonist potency.[10]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Mediated OTR Signaling Pathway

The primary signaling cascade initiated by this compound at the oxytocin receptor involves the Gαq protein pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Caption: Agonist activation of the OTR Gαq signaling cascade.

Diagram 2: Workflow for Competition Radioligand Binding Assay

This diagram outlines the sequential steps involved in determining the binding affinity of a compound like this compound using a competition binding assay.

Caption: Workflow of a competition radioligand binding assay.

References

- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Flexible analogues of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 10. researchgate.net [researchgate.net]

WAY-267464: A Technical Guide to its Vasopressin V1A Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-peptide compound WAY-267464, focusing on its significant antagonist activity at the vasopressin V1A receptor (V1AR). While initially developed as an oxytocin (B344502) receptor (OTR) agonist, subsequent research has revealed its potent V1AR antagonism, a crucial characteristic for interpreting its pharmacological effects.[1][2] This document compiles quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Core Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at the human and rodent V1A receptors.

Table 1: V1A Receptor Binding Affinity of this compound

| Species | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| Human | V1A | Radioligand Displacement | [3H]-Vasopressin | 113 | [3][4] |

| Human | V1A | Radioligand Binding | Not Specified | 73 | [1] |

| Mouse | V1A | Radioligand Binding | Not Specified | 278 | [1] |

| Rat | V1A | Radioligand Displacement | Tritiated Vasopressin | Not Specified | [3][5] |

Table 2: V1A Receptor Functional Activity of this compound

| Species | Receptor | Assay Type | Measured Effect | Kb (nM) | Efficacy | Reference |

| Human | V1A | NFAT-Luciferase Reporter | No functional response up to 100 µM | - | Antagonist | [3] |

| Human | V1A | FLIPR (Calcium Flux) | Antagonism | 78 | Antagonist | [1] |

| Mouse | V1A | FLIPR (Calcium Flux) | Antagonism | 97 | Antagonist | [1] |

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action and the methods for its characterization, the following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for evaluating compounds like this compound.

Caption: Vasopressin V1A receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for characterizing the V1A antagonist activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the V1AR antagonist activity of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.[5]

1. Membrane Preparation:

-

HEK293 cells stably expressing the human or rodent V1A receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the receptor-containing membranes.[3][5]

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the physiological consequence of a compound binding to its receptor, such as the activation or inhibition of a downstream signaling pathway.

1. NFAT-Luciferase Reporter Assay: [3]

-

Cell Culture and Transfection: HEK293 cells are co-transfected with the V1A receptor and a reporter gene construct. This construct typically contains a luciferase gene downstream of a promoter with a Nuclear Factor of Activated T-cells (NFAT) response element.[3][5]

-

Compound Treatment: The transfected cells are treated with a known V1A receptor agonist (e.g., Arginine Vasopressin) in the presence and absence of varying concentrations of this compound.

-

Luciferase Activity Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of the NFAT pathway, is measured using a luminometer.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced luciferase activity is quantified to determine its antagonist potency (Kb).

2. FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay: [1]

-

Cell Preparation: HEK293 cells stably expressing the V1A receptor are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The FLIPR instrument adds a V1A receptor agonist to the cells and simultaneously measures the change in fluorescence, which corresponds to the release of intracellular calcium.

-

Antagonist Characterization: To determine antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is measured to calculate its functional antagonist potency (Kb).[1]

In Vivo Behavioral Models

In vivo studies are essential to understand the physiological and behavioral consequences of V1AR antagonism by this compound.

Social Recognition Test: [6]

-

Habituation: An adult experimental rat is habituated to a testing arena.

-

Sample Phase: A juvenile conspecific is introduced into the arena for a brief period, allowing for social investigation by the adult rat.

-

Drug Administration: Immediately after the first encounter, this compound or a vehicle control is administered to the adult rat.[6]

-

Test Phase: After a specific retention interval (e.g., 30 or 120 minutes), the same juvenile or a novel juvenile is reintroduced, and the duration of social investigation is recorded.

-

Data Analysis: A reduction in investigation time towards the familiar juvenile in the test phase compared to the sample phase indicates memory. The impairment of this memory by this compound suggests a functional antagonist effect on the V1A receptors involved in social memory.[6] Studies have shown that this compound impairs social recognition memory, an effect attributed to its V1AR antagonist action.[6]

Concluding Remarks

The dual activity of this compound as both an OTR agonist and a potent V1AR antagonist necessitates careful consideration in the design and interpretation of pharmacological studies.[1][2] The data and protocols presented in this guide underscore the importance of comprehensive receptor profiling for any new chemical entity. For researchers investigating the roles of the oxytocinergic and vasopressinergic systems in behavior and disease, this compound serves as a complex but valuable tool, with its effects likely being a composite of its actions at both receptor types. Future research should continue to dissect the relative contributions of its OTR agonism and V1AR antagonism to its overall in vivo pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-267464: A Technical Guide to its Selectivity Profile at Vasopressin Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the pharmacological profile of WAY-267464, focusing on its selectivity and activity at the vasopressin receptor subtypes (V1a, V1b, V2) in comparison to its primary target, the oxytocin (B344502) receptor (OTR). Initially developed as a potent and selective non-peptide OTR agonist, subsequent research has revealed a more complex profile, notably demonstrating potent antagonism at the vasopressin V1a receptor.[1][2] This document consolidates quantitative binding and functional data, details the experimental protocols used for its characterization, and illustrates the relevant cellular signaling pathways to provide a comprehensive resource for researchers utilizing this compound.

Quantitative Selectivity Profile

The pharmacological activity of this compound has been characterized in several studies, revealing a dual activity that contradicts its initial description as a highly selective oxytocin receptor agonist.[1][2][3] The compound exhibits potent agonism at the oxytocin receptor and potent antagonism at the vasopressin V1a receptor.[2][4] Data regarding its affinity for V1b and V2 receptors is sparse, consistent with early reports suggesting negligible affinity at these subtypes.[1][2]

The table below summarizes the reported in vitro pharmacological data for human receptors. It is critical to note the variability in reported affinity and potency values across different studies, which may stem from different experimental conditions and assay formats.

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy/Activity | Source(s) |

| Human Oxytocin (OTR) | Functional (Calcium Flux) | EC₅₀ | 44 ± 20 | 77% vs. Oxytocin | [2] |

| Functional (G-protein) | EC₅₀ | 881 | Weak Agonist | [5] | |

| Binding | Kᵢ | 58.4 | Agonist | [6] | |

| Binding | Kᵢ | 978 | Agonist | [5] | |

| Human Vasopressin V1a | Binding | Kᵢ | 73 | Antagonist | [2] |

| Binding | Kᵢ | 113 | Antagonist | [5] | |

| Functional (Calcium Flux) | Kₑ | 78 | Potent Antagonist | [2] | |

| Functional (G-protein) | - | >100,000 | No Agonist Effect | [5] | |

| Human Vasopressin V1b | Binding/Functional | - | >10,000 (implied) | Negligible Affinity | [2][3] |

| Human Vasopressin V2 | Binding/Functional | - | >10,000 (implied) | Negligible Affinity | [2][3] |

Vasopressin Receptor Signaling Pathways

The vasopressin receptors are G-protein coupled receptors (GPCRs) that mediate distinct physiological effects through different signaling cascades.[7]

-

V1a and V1b Receptors: These receptors couple to Gαq/11 proteins.[8][9] Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]

-

V2 Receptor: This receptor primarily couples to Gαs proteins.[7][12] Activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, such as the insertion of aquaporin-2 water channels in the kidney.[7][13]

Experimental Protocols

The characterization of this compound's receptor selectivity profile relies on two primary types of in vitro assays: radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine potency (EC₅₀) and efficacy.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[14]

Methodology:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human receptor of interest (e.g., V1a) are cultured and harvested.[5]

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[15]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[15]

-

Protein concentration is determined using a standard method like the BCA assay.[15]

-

-

Assay Incubation:

-

The assay is performed in a 96-well plate format.[16]

-

To each well, the following are added:

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard ligand).[16]

-

The plate is incubated (e.g., 60-120 minutes at 25-30°C) to allow binding to reach equilibrium.[16]

-

-

Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[15]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Filters are dried, and a scintillation cocktail is added. Radioactivity is measured using a scintillation counter.[15]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined from the curve.

-

The binding affinity constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

-

Functional Assay: Calcium Mobilization (FLIPR)

This assay is used to determine the functional activity (agonist or antagonist) of compounds at Gq-coupled receptors like V1a and OTR by measuring changes in intracellular calcium concentration.[2][18]

Methodology:

-

Cell Plating: Adherent cells stably expressing the receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.[19][20]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[19] A probenecid (B1678239) solution may be included to prevent dye leakage from the cells.

-

Compound Addition and Measurement:

-

The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is established.

-

For Agonist Mode: Serial dilutions of this compound are added to the wells, and the change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates Ca²⁺ mobilization.

-

For Antagonist Mode: Cells are pre-incubated with serial dilutions of this compound. Then, a fixed concentration of a known agonist (e.g., Vasopressin for V1aR) is added. The ability of this compound to inhibit the agonist-induced fluorescence increase is measured.

-

-

Data Analysis:

-

The change in relative fluorescence units (RFU) is plotted against the log concentration of the compound.

-

For agonists, an EC₅₀ (effective concentration to produce 50% of the maximal response) is determined.

-

For antagonists, an IC₅₀ is determined, from which an antagonist affinity constant (Kₑ) can be calculated.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 10. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 11. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. johnsonfrancis.org [johnsonfrancis.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. researchgate.net [researchgate.net]

WAY-267464: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-267464 is a pioneering non-peptide agonist of the oxytocin (B344502) receptor (OTR), developed for its potential therapeutic applications in psychiatric disorders such as anxiety and schizophrenia.[1][2] Unlike the endogenous ligand oxytocin, this compound exhibits improved pharmacokinetic properties, including the ability to cross the blood-brain barrier.[3][4] A critical aspect of its pharmacological profile is its dual activity as a potent antagonist of the vasopressin 1A receptor (V1aR).[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Signaling Pathways

This compound primarily exerts its effects through two G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin 1A receptor (V1aR). Its interaction with these receptors initiates distinct downstream signaling cascades.

Oxytocin Receptor (OTR) Agonism

As an agonist at the OTR, this compound activates intracellular signaling pathways primarily through Gq/11 and to some extent Gi proteins.

-

Gq/11 Pathway: The canonical signaling route for OTR activation involves the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). Furthermore, the increase in intracellular calcium activates calmodulin and the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it modulates gene expression. Functional assays have confirmed that this compound stimulates Gq-coupled signaling, leading to an NFAT response.[1]

Vasopressin 1A Receptor (V1aR) Antagonism

Contrasting with its agonistic activity at the OTR, this compound acts as an antagonist at the V1aR. The V1aR also primarily couples to the Gq/11 signaling pathway, and its activation by the endogenous ligand arginine vasopressin (AVP) would normally initiate the same PLC-IP3/DAG-Ca2+ cascade as OTR activation. By acting as an antagonist, this compound blocks this AVP-mediated signaling. This V1aR antagonism is thought to contribute significantly to the overall pharmacological effects of this compound, potentially by disinhibiting oxytocin circuitry that is under the inhibitory influence of vasopressin.[1][5]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the human oxytocin and vasopressin 1A receptors.

Table 1: Receptor Binding Affinity (Ki)

| Compound | Receptor | Ki (nM) | Species | Cell Line | Reference |

| This compound | OTR | 978 | Human | HEK293 | [1] |

| This compound | OTR | 58.4 | Human | - | [6] |

| This compound | V1aR | 113 | Human | HEK293 | [1] |

| This compound | V1aR | 73 | Human | Recombinant Cell Lines | [7] |

| Oxytocin | OTR | 1.0 | Human | HEK293 | [1] |

| Oxytocin | V1aR | 503 | Human | HEK293 | [1] |

Table 2: Functional Activity (EC50/Kb)

| Compound | Receptor | Functional Assay | EC50/Kb (nM) | Efficacy | Species | Cell Line | Reference |

| This compound | OTR | NFAT Luciferase Reporter | 881 | Agonist | Human | HEK293 | [1] |

| This compound | OTR | Calcium Flux (FLIPR) | 44 ± 20 | 77% (vs. Oxytocin) | Human | Recombinant Cell Lines | [7] |

| This compound | OTR | Calcium Flux (FLIPR) | 61 | 87% (vs. Oxytocin) | Human | Recombinant Cell Lines | [7] |

| This compound | V1aR | NFAT Luciferase Reporter | >100,000 (inactive) | - | Human | HEK293 | [8] |

| This compound | V1aR | Calcium Flux (FLIPR) | 78 (Kb) | Antagonist | Human | Recombinant Cell Lines | [7] |

| Oxytocin | OTR | NFAT Luciferase Reporter | 9.0 | Full Agonist | Human | HEK293 | [1] |

| Oxytocin | OTR | Calcium Flux (FLIPR) | 3 | 100% | Human | Recombinant Cell Lines | [7] |

| Oxytocin | V1aR | NFAT Luciferase Reporter | 59.7 | Full Agonist | Human | HEK293 | [1] |

Table 3: In Vivo c-Fos Expression

| Brain Region | Effect of this compound (100 mg/kg) vs. Vehicle | Effect of this compound vs. Oxytocin | Reference |

| Paraventricular Hypothalamic Nucleus (PVN) | Increased | Similar to Oxytocin | [1] |

| Central Amygdala (CeA) | Increased | Similar to Oxytocin | [1] |

| Lateral Parabrachial Nucleus (LBN) | Increased | Similar to Oxytocin | [1] |

| Nucleus of the Solitary Tract (NTS) | Increased | Similar to Oxytocin | [1] |

| Medial Amygdala (MeA) | Increased | Greater than Oxytocin | [1] |

| Supraoptic Nucleus (SON) | Increased | Greater than Oxytocin | [1] |

| Locus Coeruleus (LC) | Increased | Lesser than Oxytocin | [1] |

Mandatory Visualization

Caption: Downstream signaling of this compound at OTR and V1aR.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human OTR or V1aR.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR) to each well.

-

Add increasing concentrations of the unlabeled competitor compound (this compound or oxytocin).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NFAT Luciferase Reporter Gene Assay (for functional agonism/antagonism)

This protocol is based on the methodology described for assessing Gq-coupled receptor activation.[1]

-

Cell Culture and Transfection:

-

Culture HEK293 cells stably expressing the human OTR or V1aR.

-

Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT response element (e.g., pGL4.29[luc2P/NFAT-RE/Hygro]). Transfection can be performed using a suitable method like calcium phosphate (B84403) precipitation.

-

-

Agonist Mode Assay:

-

Plate the transfected cells in a 96-well plate and incubate overnight.

-

Add increasing concentrations of the test compound (this compound or oxytocin) to the wells.

-

Incubate for a suitable period (e.g., 6 hours) to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Plot the luciferase activity as a function of the log concentration of the agonist and determine the EC50 value using non-linear regression.

-

-

Antagonist Mode Assay (for V1aR):

-

Pre-incubate the transfected cells with increasing concentrations of the antagonist (this compound).

-

Add a fixed, sub-maximal concentration of the agonist (Arginine Vasopressin) to the wells.

-

Follow the remaining steps of the agonist mode assay.

-

Determine the ability of the antagonist to inhibit the agonist-induced luciferase expression and calculate the Kb value.

-

c-Fos Immunohistochemistry (for in vivo neuronal activation)

This is a general protocol for detecting c-Fos protein in brain tissue following systemic administration of a compound.

-

Animal Treatment and Tissue Collection:

-

Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle to rats.[1]

-

After a specific time (e.g., 90 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Extract the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose (B13894) solution.

-

-

Immunohistochemistry:

-

Section the brains using a cryostat or vibratome.

-

Wash the sections in PBS and then incubate in a blocking solution (e.g., PBS containing normal goat serum and Triton X-100) to reduce non-specific binding.

-

Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG).

-

After further washing, incubate the sections with an avidin-biotin-peroxidase complex (ABC kit).

-

Visualize the c-Fos positive cells by developing the sections with a chromogen solution (e.g., diaminobenzidine, DAB).

-

-

Quantification and Analysis:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

Capture images of specific brain regions using a microscope.

-

Count the number of c-Fos-immunoreactive nuclei in defined areas of interest using image analysis software.

-

Compare the number of c-Fos positive cells between different treatment groups using appropriate statistical methods.

-

Conclusion

This compound presents a complex pharmacological profile, acting as both an agonist at the oxytocin receptor and an antagonist at the vasopressin 1A receptor. Its downstream effects are a composite of these two actions, leading to the activation of the Gq/11-PLC-Ca2+-NFAT pathway via the OTR and the blockade of the same pathway at the V1aR. The in vivo consequence of this dual activity is a unique pattern of neuronal activation, as evidenced by c-Fos expression, and distinct behavioral outcomes. This technical guide provides a foundational understanding of the molecular mechanisms underlying the action of this compound, which is crucial for its continued investigation and potential therapeutic development.

References

- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The nonpeptide oxytocin receptor agonist WAY 267,464: receptor-binding profile, prosocial effects and distribution of c-Fos expression in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

WAY-267464 and the Blood-Brain Barrier: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

WAY-267464 is a non-peptide agonist of the oxytocin (B344502) receptor (OTR) that has been investigated for its potential therapeutic applications in psychiatric disorders.[1][2] A key objective in its design was to overcome the limitations of native oxytocin, which exhibits a short half-life and poor penetration of the blood-brain barrier (BBB).[1][2] While initial reports suggested that this compound was developed for efficient BBB permeability, subsequent findings have presented a more nuanced and somewhat contradictory picture.[1][3] This technical guide provides a comprehensive overview of the available information regarding the BBB penetration of this compound, details the standard experimental protocols used to assess BBB transport of such compounds, and presents the conceptual framework for interpreting the resulting data.

Blood-Brain Barrier Penetration of this compound: Conflicting Evidence

The ability of a centrally acting therapeutic agent to cross the BBB is paramount for its efficacy. For this compound, the publicly available data on its BBB penetration is largely qualitative and presents conflicting viewpoints.

Initial research and reviews of non-peptide oxytocin receptor agonists often highlight that these molecules, including this compound, were designed to have improved brain accessibility compared to peptide-based compounds.[3] Some sources explicitly state that this compound readily crosses the blood-brain barrier.[4]

However, a 2016 conference abstract on the in vitro and in vivo profiling of this compound presented a contrasting finding. The abstract reports that pharmacokinetic analysis in rats revealed the compound to have poor brain penetration . Unfortunately, detailed quantitative data from this study, such as the brain-to-plasma concentration ratio (Kp,uu), are not available in the published literature. This discrepancy underscores the importance of rigorous, quantitative assessment of BBB penetration for any CNS drug candidate.

Quantitative Data on Blood-Brain Barrier Penetration

To date, specific quantitative data on the BBB penetration of this compound from in vitro or in vivo studies have not been published in peer-reviewed literature. The following tables are presented to illustrate the types of data that are typically generated from the experimental protocols described in the subsequent sections. These tables are for illustrative purposes and do not contain actual experimental data for this compound.

Table 1: Representative In Vitro Permeability Data

| Compound | Assay System | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |

| This compound | Caco-2 | Data not available | Data not available |

| MDCK-MDR1 | Data not available | Data not available | |

| Control (High Permeability) | e.g., Propranolol | > 10 | < 2 |

| Control (Low Permeability) | e.g., Atenolol | < 1 | < 2 |

| Control (P-gp Substrate) | e.g., Digoxin | Variable | > 2 |

Table 2: Representative In Vivo Brain Penetration Data

| Compound | Species | Administration Route | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| This compound | Rat | Data not available | Data not available | Data not available |

| Control (High Penetration) | Rat | IV | > 1 | ~ 1 |

| Control (Low Penetration/Efflux) | Rat | IV | < 0.1 | < 0.1 |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The following are detailed descriptions of standard experimental methodologies used to evaluate the BBB penetration of investigational drugs like this compound.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, serving as a widely accepted in vitro model of the intestinal barrier and, by extension, a preliminary screen for BBB permeability.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker such as Lucifer yellow or mannitol.

-

Transport Experiment: The test compound (e.g., this compound) is added to the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the receiver chamber at specified time points.

-

Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

-

-

The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

-

2. MDCK-MDR1 Permeability Assay

Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are a valuable tool for specifically assessing the susceptibility of a compound to P-gp-mediated efflux at the BBB.

-

Cell Culture: MDCK-MDR1 cells are cultured on permeable filter supports until a confluent monolayer is formed.

-

Monolayer Integrity: As with Caco-2 assays, monolayer integrity is confirmed using TEER and paracellular markers.

-

Transport Experiment: A bidirectional transport study is performed by adding the test compound to either the apical or basolateral side.

-

Quantification and Data Analysis: The Papp and efflux ratio are calculated as described for the Caco-2 assay. A significantly higher Papp in the basolateral-to-apical direction (ER > 2) is indicative of the compound being a substrate for P-gp.

In Vivo Brain Penetration Studies

1. In Vivo Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal, providing the most accurate assessment of target site exposure.

-

Surgical Procedure: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., rat).

-

Drug Administration: this compound would be administered systemically (e.g., intravenously or intraperitoneally).

-

Sample Collection: The microdialysis probe is perfused with a physiological solution at a slow, constant flow rate. The dialysate, containing a fraction of the unbound drug from the brain ISF, is collected at regular intervals. Blood samples are also collected simultaneously.

-

Quantification: The concentration of the drug in the dialysate and plasma is measured by LC-MS/MS.

-

Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated as the ratio of the area under the concentration-time curve (AUC) of the unbound drug in the brain ISF to the AUC of the unbound drug in plasma.

2. Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to quantify the distribution of a radiolabeled compound in the brain over time.

-

Radiolabeling: this compound would need to be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18.

-

Imaging Procedure: The radiolabeled compound is administered to the subject (animal or human), and PET scans are acquired to measure the radioactivity in the brain and a reference region (e.g., arterial blood).

-

Data Analysis: The PET data are used to generate time-activity curves for different brain regions. These curves can be used to calculate parameters such as the volume of distribution (VT) in the brain, which is related to the Kp.

Signaling Pathways and Transport Mechanisms

The transport of small molecules across the BBB is governed by several mechanisms. The following diagram illustrates the potential pathways for a compound like this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental assays used to assess BBB penetration.

References

- 1. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

WAY-267464: A Technical Guide to its Effects on Social Behavior in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-peptide oxytocin (B344502) receptor (OTR) agonist, WAY-267464, and its multifaceted effects on social behavior in rodent models. This compound has emerged as a significant tool in neuroscience research, offering a unique pharmacological profile that diverges from native oxytocin. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to facilitate advanced research and drug development in the domain of social neuroscience.

Core Findings: A Dual-Action Profile

This compound is characterized as a high-affinity, potent, and selective agonist of the oxytocin receptor.[1][2] However, its behavioral outcomes are not solely attributable to OTR agonism. Research has revealed that this compound also functions as a vasopressin 1A receptor (V1AR) antagonist.[3][4][5] This dual-action mechanism is critical for interpreting its effects on social behaviors, which can differ significantly from those of oxytocin.

Quantitative Analysis of Behavioral Effects

The following tables summarize the key quantitative data from studies investigating the impact of this compound on social behaviors in rodents.

Table 1: Effects of this compound on Social Preference in Adolescent Rats

| Treatment Group | Dose (mg/kg, i.p.) | N | Total Time with Live Rat (s, mean ± SEM) | Proportion of Time with Live Rat (%, mean ± SEM) | Locomotor Activity (Distance in cm, mean ± SEM) |

| Vehicle | - | 9 | ~100 ± 15 | ~55 ± 5 | Not significantly affected |

| This compound | 10 | 6 | ~110 ± 20 | ~60 ± 8 | Not significantly affected |

| This compound | 100 | 7 | ~190 ± 25*** | ~80 ± 5** | Suppressed |

Data adapted from Hicks et al., 2014.[4] ***p < 0.001 compared to vehicle; *p < 0.01 compared to vehicle. SEM: Standard Error of the Mean

Table 2: Effects of this compound on Social Recognition Memory in Adult Rats

| Pretreatment | Treatment | Dose (mg/kg, i.p.) | Retention Interval (min) | Outcome |

| - | Vehicle | - | 30 | Recognition Intact |

| - | Vehicle | - | 120 | Recognition Impaired |

| - | AVP | 0.005 | 120 | Recognition Enhanced |

| SR49059 (V1AR Antagonist) | AVP | 1 | 120 | Enhanced Recognition Blocked |

| This compound | AVP | 10, 30, 100 | 120 | Enhanced Recognition Blocked |

| - | This compound | 30, 100 | 30 | Recognition Impaired |

| C25 (OTR Antagonist) | This compound | 5 | 30 | Impairment Not Prevented |

Data adapted from Hicks et al., 2015.[3] AVP: Arginine Vasopressin

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments cited in this guide.

Social Preference Test

Objective: To assess the innate drive of a rodent to seek social interaction.

Animals: Adolescent male Sprague-Dawley rats.

Apparatus: A rectangular, three-chambered apparatus. The two outer chambers contain a novel object (e.g., a wire-mesh cage) and a novel, unfamiliar conspecific of the same sex and age, respectively.

Procedure:

-

Habituation: The experimental animal is placed in the center chamber and allowed to explore all three chambers for a designated period (e.g., 10 minutes).

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the specified doses (10 mg/kg or 100 mg/kg).

-

Test Phase: Following a pre-treatment period, the animal is returned to the center chamber. The amount of time spent in each of the side chambers and interacting with the novel object versus the novel conspecific is recorded for a set duration (e.g., 10 minutes).

Data Analysis: The primary measures are the total time spent in each chamber and the duration of direct interaction (e.g., sniffing) with the object and the conspecific. A preference for the social stimulus is indicated by a significantly greater amount of time spent in the chamber with the conspecific and in direct interaction with it.

Social Recognition Memory Test

Objective: To evaluate the ability of a rodent to recognize a previously encountered conspecific.

Animals: Adult male Sprague-Dawley rats and juvenile conspecifics.

Procedure:

-

Acquisition Phase (T1): The adult experimental rat is placed in a familiar arena with a juvenile conspecific for a short interaction period (e.g., 4 minutes).

-

Drug Administration: Immediately following the acquisition phase, the experimental rat is administered this compound, vasopressin (AVP), a V1AR antagonist (SR49059), an OTR antagonist (C25), or vehicle via intraperitoneal injection.

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 30 or 120 minutes).

-

Test Phase (T2): The experimental rat is returned to the arena and presented with both the familiar juvenile from the acquisition phase and a novel juvenile conspecific.

-

Data Analysis: The time the experimental rat spends investigating each juvenile is recorded. Social recognition is demonstrated by a significantly longer investigation time of the novel juvenile compared to the familiar one. A lack of significant difference in investigation time indicates impaired social recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the workflow of the social recognition memory experiment.

Caption: this compound's dual action on OTR and V1AR.

Caption: Workflow of the social recognition memory experiment.

Discussion and Implications

The paradoxical effects of this compound, particularly its impairment of social recognition memory, highlight the intricate interplay between the oxytocin and vasopressin systems in regulating social behaviors. While its OTR agonist activity is associated with pro-social effects, its V1AR antagonist properties can counteract or modulate these outcomes. This is evident in the social recognition paradigm, where the memory-impairing effects of this compound are not reversed by an OTR antagonist, suggesting a V1AR-mediated mechanism.[3]

For drug development professionals, these findings underscore the importance of receptor selectivity when designing novel therapeutics for social deficits observed in psychiatric disorders such as autism spectrum disorder and schizophrenia. The distinct behavioral profiles of this compound and oxytocin suggest that targeting the OTR alone may not be sufficient to elicit the full spectrum of pro-social behaviors, and that the vasopressin system is a critical consideration.

Future research should aim to further elucidate the downstream signaling cascades activated by this compound at both the OTR and V1AR. Moreover, investigating the effects of this compound in a wider range of rodent models of social dysfunction will be crucial for determining its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Receptor and behavioral pharmacology of this compound, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anxiolytic Profile of WAY-267464: A Technical Guide for Researchers

An In-depth Examination of the Oxytocin (B344502) Receptor Agonist WAY-267464 in Preclinical Models of Anxiety

This technical guide provides a comprehensive overview of the anxiolytic effects of this compound, a non-peptide oxytocin receptor (OTR) agonist, in established animal models. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological actions, experimental protocols, and underlying signaling pathways associated with this compound. Special emphasis is placed on its dual activity as both an OTR agonist and a vasopressin 1A receptor (V1AR) antagonist, a characteristic that significantly influences its behavioral profile.

Core Pharmacology: A Dual-Action Ligand

This compound is a potent and selective agonist for the oxytocin receptor, demonstrating high affinity in binding assays.[1][2] However, it also exhibits significant antagonist activity at the vasopressin V1A receptor.[3][4][5] This dual pharmacology is crucial for interpreting its effects in behavioral paradigms, as both the oxytocinergic and vasopressinergic systems are deeply implicated in the regulation of anxiety and social behaviors. The anxiolytic-like properties of this compound are believed to be mediated through its central actions, as it has been shown to cross the blood-brain barrier more readily than oxytocin itself.[1][2]

Quantitative Analysis of Anxiolytic Effects

The anxiolytic-like effects of this compound have been demonstrated across several well-validated animal models of anxiety. The following tables summarize the key quantitative findings from these studies. It is important to note that the anxiolytic efficacy of this compound can be influenced by species (mouse vs. rat) and the specific experimental paradigm.

Table 1: Elevated Plus Maze (EPM) / Zero Maze (EZM)

| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |

| Mouse | 30 | i.p. | Exhibited an anxiolytic-like profile | [1][2] |

| Adolescent Rat | 10, 100 | i.p. | No significant anxiolytic effect observed | [6] |

Table 2: Four-Plate Test

| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |

| Mouse | 30 | i.p. | Demonstrated an anxiolytic-like profile | [1][2] |

Table 3: Stress-Induced Hyperthermia (SIH)

| Species | Dose (mg/kg, i.p.) | Route | Key Finding | Reference |

| Mouse | 30 | i.p. | Showed an anxiolytic-like effect | [1][2] |

| Rat | 10, 100 | i.p. | Produced modest reductions in body temperature and heart rate | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. This section outlines the protocols for the key behavioral assays used to evaluate the anxiolytic effects of this compound.

Elevated Plus Maze (EPM)

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm). It consists of two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 25-30 cm long and 5 cm wide, while for rats, they are around 50 cm long and 10 cm wide. The closed arms have high walls (15-40 cm).[7][8][9]

-

Procedure:

-

Acclimate the animal to the testing room for at least 30-60 minutes before the trial.

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the designated time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.[7][8]

-

Record the session using a video camera for later analysis.

-

-

Data Analysis: Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Four-Plate Test

The four-plate test is a conflict-based model of anxiety where exploratory behavior is suppressed by a mild electric foot shock.

-

Apparatus: A square chamber with a floor composed of four identical metal plates.

-

Procedure:

-

Administer this compound or vehicle control i.p. prior to the test.

-

Place the mouse in the center of the chamber.

-

A mild, scrambled electric shock is delivered to the feet when the mouse crosses from one plate to another.

-

The number of punished crossings is recorded over a set period, typically 1 minute.

-

-

Data Analysis: An anxiolytic compound increases the number of punished crossings, indicating a reduction in the suppressive effect of the shock on exploratory behavior.

Stress-Induced Hyperthermia (SIH)

This model utilizes the natural rise in body temperature that occurs in response to a mild stressor as an index of anxiety.

-

Procedure:

-

House animals individually to avoid confounding effects of social stress.

-

Administer this compound or vehicle control i.p.

-

Measure the baseline rectal temperature (T1) of the mouse.

-

After a short interval (e.g., 10-15 minutes), which acts as the mild stressor, measure the rectal temperature again (T2).[10]

-

-

Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated. Anxiolytic compounds are expected to attenuate the stress-induced rise in body temperature.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular and procedural aspects of this compound research, the following diagrams have been generated using the DOT language.

Signaling Pathway of the Oxytocin Receptor

This compound exerts its effects primarily through the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Experimental Workflow for Anxiolytic Drug Testing